molecular formula C10H9ClO3 B15235189 (S)-6-Chlorochroman-2-carboxylicacid

(S)-6-Chlorochroman-2-carboxylicacid

Cat. No.: B15235189
M. Wt: 212.63 g/mol
InChI Key: UIVQVPBZOASIML-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-6-Chlorochroman-2-carboxylicacid is a chiral compound belonging to the class of chroman derivatives It is characterized by the presence of a chlorine atom at the 6th position of the chroman ring and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-6-Chlorochroman-2-carboxylicacid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the chroman ring, which can be derived from phenol derivatives.

    Carboxylation: The carboxylic acid group is introduced at the 2nd position through carboxylation reactions, often using carbon dioxide under high pressure and temperature in the presence of a catalyst.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel complexes are often employed to facilitate the reactions, and advanced purification techniques like crystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: (S)-6-Chlorochroman-2-carboxylicacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or thiols, using reagents like sodium azide or thiourea.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products:

    Oxidation: Formation of 6-chlorochroman-2-one.

    Reduction: Formation of 6-chlorochroman-2-methanol.

    Substitution: Formation of 6-azidochroman-2-carboxylicacid.

Scientific Research Applications

(S)-6-Chlorochroman-2-carboxylicacid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme inhibition and as a probe to investigate biological pathways involving chroman derivatives.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and inflammation.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-6-Chlorochroman-2-carboxylicacid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors involved in oxidative stress pathways, such as superoxide dismutase and peroxisome proliferator-activated receptors (PPARs).

    Pathways Involved: It modulates the activity of these targets, leading to reduced oxidative damage and inflammation. The carboxylic acid group plays a crucial role in binding to the active sites of enzymes, while the chlorine atom enhances the compound’s lipophilicity and cellular uptake.

Comparison with Similar Compounds

    6-Chlorochroman-2-carboxylicacid: Lacks the chiral center, making it less selective in biological applications.

    6-Bromochroman-2-carboxylicacid: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and biological activity.

    6-Chlorochroman-2-methanol: A reduced form with an alcohol group, exhibiting different chemical properties and applications.

Uniqueness: (S)-6-Chlorochroman-2-carboxylicacid stands out due to its chiral nature, which imparts higher selectivity and potency in biological systems. The presence of both the chlorine atom and the carboxylic acid group makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

(2S)-6-chloro-3,4-dihydro-2H-chromene-2-carboxylic acid

InChI

InChI=1S/C10H9ClO3/c11-7-2-4-8-6(5-7)1-3-9(14-8)10(12)13/h2,4-5,9H,1,3H2,(H,12,13)/t9-/m0/s1

InChI Key

UIVQVPBZOASIML-VIFPVBQESA-N

Isomeric SMILES

C1CC2=C(C=CC(=C2)Cl)O[C@@H]1C(=O)O

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)OC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.